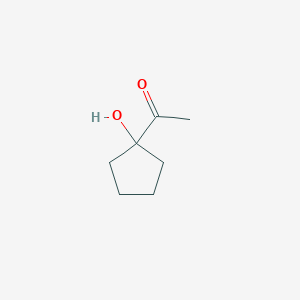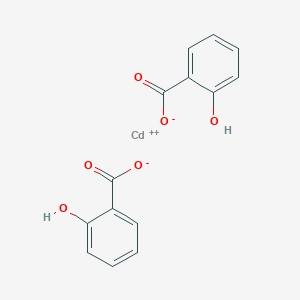
1-(1-Hydroxy-cyclopentyl)-ethanone
Overview
Description
1-(1-Hydroxy-cyclopentyl)-ethanone is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclopentane ring substituted with a hydroxyl group and an ethanone group. This compound is known for its unique structure, which combines a cyclic alcohol and a ketone functional group, making it an interesting subject for chemical research and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that cyclopentyl grignard is reacted with o-chlorobenzonitrile to yield o-chlorophenyl cyclopentyl ketone, which is then brominated, and hydrolyzed to give (1-hydroxy-cyclopentyl)-(o-chlorophenyl)-n-methyl ketimine . This is rearranged by heat to give ketamine . The key intermediate is this, or something similar .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-cyclopentyl)-ethanone can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with ethyl formate in the presence of a strong base, such as sodium hydride, followed by hydrolysis to yield the desired product. Another method includes the reduction of 1-(1-oxocyclopentyl)ethanone using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-cyclopentyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(1-oxocyclopentyl)ethanone or 1-(1-carboxycyclopentyl)ethanone.
Reduction: Formation of 1-(1-hydroxycyclopentyl)ethanol.
Substitution: Formation of various substituted cyclopentyl ethanones depending on the substituent introduced.
Scientific Research Applications
1-(1-Hydroxy-cyclopentyl)-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in pain and inflammation management.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
1-(1-Hydroxycyclohexyl)ethanone: Similar structure but with a six-membered ring.
1-(1-Hydroxycyclopropyl)ethanone: Similar structure but with a three-membered ring.
1-(1-Hydroxycyclobutyl)ethanone: Similar structure but with a four-membered ring
Uniqueness: 1-(1-Hydroxy-cyclopentyl)-ethanone is unique due to its five-membered ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-(1-hydroxycyclopentyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCCLRAOJRADOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339839 | |
| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17160-89-3 | |
| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)










